An In-depth Technical Guide to a Neuropeptide Y5 Receptor Antagonist: Structure, Properties, and Biological Activity
An In-depth Technical Guide to a Neuropeptide Y5 Receptor Antagonist: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a representative Neuropeptide Y5 receptor (NPY5R) antagonist, CGP 71683A. The document details its chemical structure, physicochemical properties, binding characteristics, and the downstream signaling pathways it modulates. Furthermore, it includes a detailed experimental protocol for a competitive radioligand binding assay, a cornerstone technique for characterizing the interaction of ligands with the NPY5 receptor.
Introduction to the Neuropeptide Y5 Receptor and its Ligands
The Neuropeptide Y (NPY) system is a crucial neuromodulatory network in the central and peripheral nervous systems, playing a significant role in regulating physiological processes such as appetite, anxiety, and energy homeostasis. The NPY system comprises several G protein-coupled receptors (GPCRs), with the Y5 receptor subtype being a key mediator of NPY's orexigenic (appetite-stimulating) effects. Consequently, the development of potent and selective NPY5R antagonists has been a major focus of research for potential therapeutic interventions in obesity and related metabolic disorders. This guide focuses on a well-characterized NPY5R antagonist, CGP 71683A, as a representative molecule in this class.
Chemical Structure and Properties of CGP 71683A
CGP 71683A is a potent and highly selective, non-peptide competitive antagonist of the Neuropeptide Y5 receptor.[1] Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| Compound Name | CGP 71683A (hydrochloride) |
| IUPAC Name | N-[[trans-4-[[(4-amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide, monohydrochloride |
| CAS Number | 192322-50-2 |
| Chemical Formula | C₂₆H₂₉N₅O₂S · HCl |
| SMILES | NC1=NC(NC[C@@H]2CC--INVALID-LINK--CC2)=NC5=C1C=CC=C5.Cl |
| InChI Key | DIQDKUNCSVFGHH-VPLSKCCHSA-N |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 512.1 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | DMSO: 30 mg/mL, Ethanol: 20 mg/mL |
Biological Activity and Receptor Binding Affinity
CGP 71683A exhibits high affinity and selectivity for the NPY5 receptor. Its binding characteristics have been determined through competitive radioligand binding assays.
Receptor Binding Profile
| Receptor | IC₅₀ (nM) | Kᵢ (nM) | Species |
| NPY Y5 | 1.4 | 1.3 | Rat |
| NPY Y1 | 2765 | >4000 | Rat |
| NPY Y2 | 7187 | 200 | Rat |
| NPY Y4 | 5637 | - | Rat |
Data sourced from multiple vendors and publications.[1]
Neuropeptide Y5 Receptor Signaling Pathways
The Neuropeptide Y5 receptor is a G protein-coupled receptor that primarily signals through the Gαi/o subunit. Activation of NPY5R by its endogenous ligand, Neuropeptide Y, initiates a cascade of intracellular events. The antagonistic action of ligands like CGP 71683A blocks these downstream effects.
Canonical Gαi/o-Mediated Pathway
Upon agonist binding, the NPY5R undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] A reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins involved in cellular metabolism and gene expression.
MAPK/ERK Pathway Activation
In addition to the canonical adenylyl cyclase inhibition, the NPY5 receptor has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] This activation appears to be independent of intracellular calcium mobilization but is sensitive to pertussis toxin, confirming the involvement of a Gi/o protein. The activation of the ERK pathway is a key mechanism through which NPY5R stimulation can promote cell proliferation and migration in certain cell types.
Experimental Protocols
The following section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound, such as CGP 71683A, for the Neuropeptide Y5 receptor. This protocol is based on methodologies described in the scientific literature for characterizing NPY5R ligands.[1]
Competitive Radioligand Binding Assay for NPY5 Receptor
Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of a test compound for the NPY5 receptor expressed in a suitable cell line (e.g., BT-549 cells).
Materials:
-
Cell Membranes: Membrane preparations from BT-549 cells, which endogenously express the NPY5 receptor.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) (specific activity ~2200 Ci/mmol).
-
Test Compound: CGP 71683A or other NPY5R ligands.
-
Non-specific Binding Control: Unlabeled Peptide YY (PYY).
-
Binding Buffer: 50 mM HEPES (pH 7.3), 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold Phosphate Buffered Saline (PBS).
-
Equipment: 96-well microplates, refrigerated centrifuge, gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture BT-549 cells to confluency.
-
Harvest cells and homogenize in an ice-cold hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in a final volume of 250 µL:
-
50-75 µg of cell membrane protein.
-
40 pM of [¹²⁵I]-PYY.
-
Varying concentrations of the test compound (e.g., CGP 71683A) ranging from 10⁻¹² M to 10⁻⁶ M.
-
For determination of non-specific binding, add 1 µM of unlabeled PYY instead of the test compound.
-
For total binding, add binding buffer in place of the test compound or unlabeled PYY.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.
-
-
Termination and Washing:
-
Terminate the binding reaction by adding 1 mL of ice-cold PBS to each well.
-
Centrifuge the plate at 10,000 x g for 15 minutes at 4°C to pellet the membranes.
-
Carefully aspirate the supernatant to remove unbound radioligand.
-
Repeat the wash step with ice-cold PBS.
-
-
Radioactivity Measurement:
-
After the final wash and aspiration, measure the radioactivity in the remaining membrane pellets using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Conclusion
CGP 71683A is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Neuropeptide Y5 receptor. Its high affinity and selectivity make it an excellent probe for in vitro and in vivo studies. The detailed understanding of its chemical properties, biological activity, and the signaling pathways it modulates, as outlined in this guide, provides a solid foundation for researchers in the field of neuroscience and drug discovery. The provided experimental protocol for radioligand binding assays offers a practical framework for the characterization of this and other NPY5R ligands.
